
4-(m-Tolyloxy)picolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(m-Tolyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.72 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(m-Tolyloxy)picolinimidamide hydrochloride typically involves the reaction of picolinic acid derivatives with m-tolyl compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The methods may include continuous flow reactions and the use of automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(m-Tolyloxy)picolinimidamid-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat erleichtert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid umfassen.
Substitution: Häufige Substitutionsreaktionen umfassen nukleophile Substitution unter Verwendung von Reagenzien wie Natriumhydroxid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriumhydroxid in wässriger Lösung.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole produzieren kann .
Wissenschaftliche Forschungsanwendungen
4-(m-Tolyloxy)picolinimidamid-Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird im Studium der Enzyminhibition und Proteininteraktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(m-Tolyloxy)picolinimidamid-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Es kann die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet und so die Substratbindung und die anschließende Katalyse verhindert. Die beteiligten Signalwege können Signaltransduktions- und Stoffwechselwege umfassen .
Wirkmechanismus
The mechanism of action of 4-(m-Tolyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(p-Tolyloxy)picolinimidamid
- 4-(o-Tolyloxy)picolinimidamid
- 4-(m-Tolyloxy)picolinamid
Einzigartigkeit
4-(m-Tolyloxy)picolinimidamid-Hydrochlorid ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine große Bandbreite an Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung .
Eigenschaften
CAS-Nummer |
1179360-15-6 |
|---|---|
Molekularformel |
C13H14ClN3O |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
4-(3-methylphenoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H13N3O.ClH/c1-9-3-2-4-10(7-9)17-11-5-6-16-12(8-11)13(14)15;/h2-8H,1H3,(H3,14,15);1H |
InChI-Schlüssel |
ZNURXGAECWPDDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=CC(=NC=C2)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)
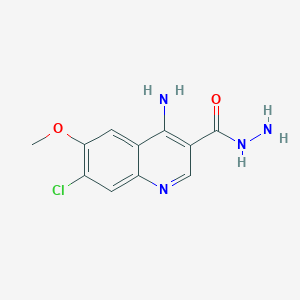

![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
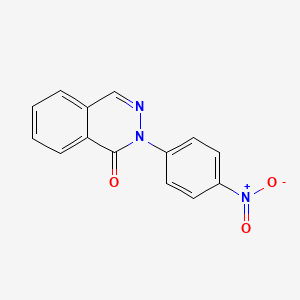
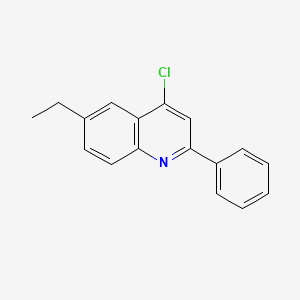
![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)
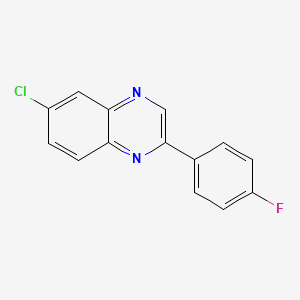
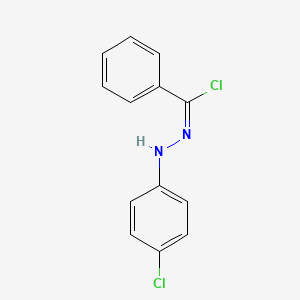
![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)
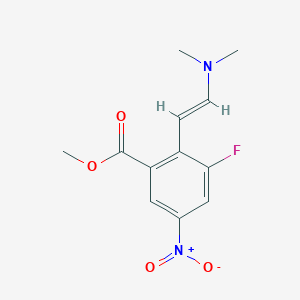
![6-Bromo-4-chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B11853402.png)
